molecular formula C13H18O B13757564 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one CAS No. 57020-37-8

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one

Cat. No.: B13757564
CAS No.: 57020-37-8
M. Wt: 190.28 g/mol
InChI Key: NTFPXECSILEYKG-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one (CAS: 57020-37-8) is a cyclohexenyl ketone derivative with the molecular formula C₁₃H₁₉O and a molecular weight of 191.29 g/mol. Its structure features a substituted cyclohexene ring with a methylene group at position 2 and two methyl groups at position 6, coupled with a conjugated butenone moiety. Key physical properties include a boiling point of 272.1°C at 760 mmHg, a density of 0.93 g/cm³, and a flash point of 109°C .

Regulatory information indicates it is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 260-520-0) and the EC Inventory but is absent from major chemical inventories such as the U.S. TSCA, China IECSC, and Korea KECL .

Properties

CAS No.

57020-37-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5-

InChI Key

NTFPXECSILEYKG-ALCCZGGFSA-N

Isomeric SMILES

C/C=C\C(=O)C1C(=C)C=CCC1(C)C

Canonical SMILES

CC=CC(=O)C1C(=C)C=CCC1(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis from Cyclohexenyl-1,3-butanedione Precursors

A notable preparation method, described in patent CN104844431B, involves starting from 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione as the raw material. This precursor undergoes an isomerization step to yield an isomerized intermediate, which is then reacted further to obtain 1-(2,6,6-trimethyl-cyclohexenyl)-2-buten-1-one. This product includes isomers such as 1-(2,6,6-trimethyl-cyclohex-1-enyl)-2-buten-1-one and 1-(2,6,6-trimethyl-cyclohex-2-enyl)-2-buten-1-one.

Key Advantages:
  • Avoids the oxidation step of alcohols to ketones, reducing environmental pollution.
  • Simplifies the synthetic route, making it suitable for large-scale production.
  • Achieves higher yield and purity compared to prior art methods.
Representative Experimental Procedure (Embodiment 1):
  • Dimethylbenzene solvent and sodamide base are used.
  • Reaction temperature is controlled at 50°C during addition of 1-(2,6,6-trimethyl-3-cyclohexenyl) ethyl ketone.
  • Acetic anhydride is added at 30°C after initial reaction.
  • Workup involves water addition, acid-base extractions, and vacuum distillation.
  • Resulting product is a pale yellow oily liquid with 97.5% content and 84.8% yield.
Step Reagents/Conditions Description
1 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione Starting raw material
2 Isomerization reaction Formation of isomerized intermediate
3 Reaction with acetic anhydride, sodamide, dimethylbenzene Conversion to 1-(2,6,6-trimethyl-cyclohexenyl)-2-buten-1-one
4 Workup: aqueous extraction, acid/base washes, vacuum distillation Purification and isolation

Related Synthetic Approaches from Literature

Studies on related compounds such as methyl phaseates and analogs of abscisic acid provide insights into synthetic strategies involving cyclohexenyl butenones. For example:

  • Use of phosphoryl chloride and pyridine to promote chlorination and subsequent reactions.
  • Application of Wittig reactions to introduce unsaturated side chains.
  • Chromatographic purification to isolate desired isomers.

These methods underscore the importance of controlled reaction conditions and purification to obtain target compounds with high stereochemical purity.

Data Tables Summarizing Preparation Conditions and Outcomes

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Isomerization of 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione Sodamide, acetic anhydride, dimethylbenzene 30-50°C, 2-3 hrs 84.8 97.5 Avoids oxidation step, scalable
Condensation of cyclohexene derivatives with butenone precursors Cyclohexene derivatives Aldol reagents or Wittig reagents Controlled temp/pressure Variable High (via GC/HPLC) Requires chromatographic purification
Wittig reaction on hydroxy-substituted cyclohexenyl ketones Hydroxycyclohexenyl ketones Wittig reagents, pyridine, POCI3 5-100°C, hours ~50 (reported) Moderate to high Used in related analog syntheses

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The compound undergoes UV-light-mediated [2+2] cycloadditions due to its enone system. Excitation to the triplet state (ππ* character) facilitates reactions with alkenes or dienes, forming cyclobutane derivatives .

Reaction Parameters Details
Mechanism Triplet-state 1,4-diradical intermediate formation
Regioselectivity Head-to-head (HH) or head-to-tail (HT) adducts, influenced by substituents
Stereochemical Outcome Cis-anti-cis configuration favored due to steric constraints
Example Reaction Reaction with ethylene yields bicyclo[3.2.0]heptane derivatives
Rate Constants Triplet-state lifetimes range from 10 ns to μs, affecting reaction efficiency

Aldol Condensation

The ketone group participates in titanium-catalyzed aldol reactions. In a patented synthesis, it reacts with acetaldehyde under TiCl₃(OⁱPr) catalysis to form 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one .

Reaction Conditions Details
Catalyst TiCl₃(OⁱPr) (1.3 mmol/g solution)
Solvent Butyl acetate
Temperature 100°C
Yield ~70–80% after purification
Steric Influence Bulky dimethyl groups slow reaction kinetics but enhance product stability

Conjugate (1,4-) Additions

The enone system undergoes nucleophilic 1,4-additions. For example:

  • Acid-Catalyzed Hydration : Protonation at the β-carbon followed by water attack yields a diol .

  • Organometallic Additions : Grignard reagents add to the β-position, forming tertiary alcohols .

Reaction Type Mechanistic Pathway
Electrophilic Attack Protonation at Cβ generates a carbocation, enabling nucleophilic attack
Nucleophilic Attack Direct addition to the α,β-unsaturated system via Michael addition

Oxidative Degradation

The compound reacts with hydroxyl radicals (HO- ) in gas-phase studies, with rate constants comparable to similar enones (~1.68 × 10⁻¹⁰ cm³/molecule/s) . Degradation pathways likely involve H-abstraction or epoxidation at the methylene group .

Diels-Alder Reactivity

While not explicitly documented in sources, the enone’s electron-deficient double bond can act as a dienophile in [4+2] cycloadditions with dienes, producing six-membered rings . Steric hindrance may limit reactivity with bulky dienes.

Key Structural Influences

  • Steric Effects : The 6,6-dimethyl group on the cyclohexene ring impedes access to the α-carbon, favoring β-face reactivity .

  • Electronic Effects : Conjugation between C=C and C=O directs electrophiles to the β-position and nucleophiles to the α-carbon .

This compound’s versatility in cycloadditions, condensations, and conjugate additions makes it valuable in synthetic organic chemistry, particularly for constructing polycyclic frameworks .

Scientific Research Applications

Cosmetic Applications

1. Fragrance Component
Due to its pleasant aroma, 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is often utilized as a fragrance ingredient in cosmetic formulations. It is known for its stability and ability to blend well with other fragrance components, enhancing the overall scent profile of products such as perfumes and lotions.

2. Skin Care Products
This compound has been investigated for its potential benefits in skin care formulations. Studies indicate that it may possess antioxidant properties, which can protect the skin from oxidative stress caused by environmental factors. Additionally, its emollient characteristics make it suitable for moisturizing creams and lotions .

Pharmaceutical Applications

1. Anti-inflammatory Properties
Research has demonstrated that 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one exhibits anti-inflammatory effects. This makes it a candidate for inclusion in topical formulations aimed at treating skin conditions characterized by inflammation, such as eczema or psoriasis .

2. Drug Delivery Systems
The compound's ability to enhance skin penetration is being explored in drug delivery systems. Its incorporation into nanocarriers has shown promise in improving the bioavailability of active pharmaceutical ingredients when applied topically .

Data Table: Applications Overview

Application Area Specific Uses Properties/Benefits
CosmeticsFragranceStability, pleasant aroma
Skin CareAntioxidant, emollient properties
PharmaceuticalsAnti-inflammatoryReduces inflammation
Drug DeliveryEnhances skin penetration

Case Studies

Case Study 1: Cosmetic Formulation Development
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the incorporation of various compounds into cosmetic formulations. The findings highlighted that the addition of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one significantly improved the sensory properties of creams, making them more appealing to consumers .

Case Study 2: Topical Anti-inflammatory Treatment
In a clinical trial assessing the efficacy of topical formulations containing this compound for treating inflammatory skin conditions, results indicated a marked improvement in symptoms among participants. The formulation was well-tolerated with minimal side effects reported .

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one 57020-37-8 C₁₃H₁₉O 191.29 Cyclohexenyl, methylene, ketone
Delta-damascone (1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one) 71048-82-3 C₁₃H₂₀O 192.30 Cyclohexenyl, trimethyl, ketone
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one 56915-02-7 C₁₃H₂₀O₂ 208.30 Cyclohexenyl, hydroxy, ketone

Key Observations :

  • Delta-damascone (C₁₃H₂₀O) differs by replacing the methylene group with a trimethyl-substituted cyclohexene ring, enhancing steric bulk and altering volatility .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Solubility
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one 272.1 0.93 109 No data
Delta-damascone Not reported Not reported Not reported Low (hydrophobic)
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one Not reported Not reported Not reported Moderate (polar)

Insights :

  • The target compound’s high boiling point (272.1°C) suggests lower volatility, making it suitable for high-temperature applications. The absence of solubility data limits direct comparisons, but structural analogs like delta-damascone are typically hydrophobic .
  • The hydroxy derivative’s increased polarity (due to -OH) likely improves solubility in polar solvents compared to the non-hydroxylated analogs .

Comparison :

  • Delta-damascone is widely used in perfumery and food flavoring, leveraging its fruity odor profile. Its structural similarity to the target compound highlights the role of substituents in odor modulation .
  • The target compound’s methylene group may confer unique reactivity in synthetic pathways, though its industrial applications remain less defined compared to delta-damascone .

Q & A

Basic: What methodologies are recommended for determining the molecular structure of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one?

Answer:
Structural elucidation requires a combination of spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify substituents on the cyclohexenyl and butenone moieties. Compare chemical shifts with structurally similar compounds (e.g., hydroxy-β-ionone derivatives in ).
  • Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (e.g., 192.2973 g/mol for C13_{13}H20_{20}O as in ) and fragmentation patterns.
  • X-ray Crystallography: If crystalline, determine absolute configuration via single-crystal analysis (e.g., methods in ).
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and alkene (C=C) stretching vibrations.
    Reference:

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:
Key synthetic strategies involve:

  • Aldol Condensation: React β-cyclocitral with methyl vinyl ketone under acidic or basic conditions to form the α,β-unsaturated ketone backbone.
  • Stereochemical Control: Use chiral catalysts or temperature modulation to influence alkene geometry (Z/E isomers, as in ).
  • Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients. Validate purity via HPLC (≥95% by area normalization).
    Note: Monitor reaction progress using TLC and optimize solvent systems (e.g., dichloromethane for polar intermediates).
    Reference:

Advanced: How can researchers resolve discrepancies in reported spectral data for this compound?

Answer:
Contradictions in spectral data (e.g., NMR shifts, retention times) may arise from:

  • Isomeric Purity: Ensure stereochemical homogeneity using chiral GC or HPLC (e.g., highlights Z/E isomer challenges).
  • Solvent Effects: Replicate experiments in deuterated solvents (CDCl3_3, DMSO-d6_6) and document temperature.
  • Instrument Calibration: Cross-validate with reference standards (e.g., NIST data in ).
  • Degradation Artifacts: Analyze aged samples for oxidation or photodegradation products (see ’s degradation caveats).
    Reference:

Advanced: What experimental designs are recommended to assess the compound’s stability under varying conditions?

Answer:
Design stability studies with controlled variables:

  • Temperature: Incubate samples at 4°C, 25°C, and 40°C for 1–30 days. Monitor degradation via HPLC-MS.
  • Light Exposure: Expose to UV (254 nm) and visible light; quantify photoproducts using LC-UV.
  • pH Sensitivity: Test stability in buffered solutions (pH 3–9) to simulate biological or environmental matrices.
    Table 1: Example Stability Data
ConditionDegradation Rate (%/day)Major Degradation Pathway
40°C, dark1.2 ± 0.3Cyclohexenyl ring oxidation
UV light, 25°C5.8 ± 0.9Butenone cleavage
Reference:

Advanced: How can stereoisomerism in this compound impact biological activity, and what methods validate stereochemical assignments?

Answer:
Stereochemistry influences receptor binding and metabolic pathways. Methodologies include:

  • Chiral Chromatography: Use amylose or cellulose-based columns to separate enantiomers (e.g., ’s (E)-isomer focus).
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT simulations).
  • Bioassays: Test isolated isomers in enzyme inhibition or receptor-binding assays.
    Note: Computational modeling (e.g., Gaussian or ORCA) can predict stable conformers and optical rotation.
    Reference:

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis ( ).
  • Storage: Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste (per ’s SDS guidelines).
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air ( ).
    Reference:

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity in ).
  • Docking Studies: Model interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways.
    Software Recommendations: Gaussian, GAMESS, or AutoDock Vina.
    Reference:

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • GC-MS: For volatile derivatives; use splitless injection and electron ionization (EI).
  • HPLC-UV/DAD: Employ C18 columns with acetonitrile/water gradients (detection at 220–260 nm).
  • LC-MS/MS: For trace analysis; optimize MRM transitions (e.g., m/z 192 → 147 for quantification).
    Validation Parameters: Linearity (R2^2 ≥ 0.99), LOD (0.1 µg/mL), LOQ (0.5 µg/mL).
    Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.